2-Heptylcyclohexan-1-ol
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Overview
Description
2-Heptylcyclohexan-1-ol is an organic compound with the molecular formula C13H26O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a heptyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 2-heptylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of 2-heptylcyclohexanol may involve the catalytic hydrogenation of 2-heptylcyclohexanone using a continuous flow reactor. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Heptylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-heptylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Heptylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds.
Scientific Research Applications
2-Heptylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-heptylcyclohexanol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biological pathways and processes, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
2-Heptylcyclohexanone: The oxidized form of 2-heptylcyclohexanol.
Cyclohexanol: A simpler secondary alcohol with similar chemical properties.
2-Methylcyclohexanol: Another secondary alcohol with a different alkyl substitution.
Uniqueness: 2-Heptylcyclohexan-1-ol is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. This uniqueness makes it valuable in specialized applications and research.
Properties
IUPAC Name |
2-heptylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGYYQWXHRWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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